![molecular formula C15H11BrClNO3 B4179657 N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4179657.png)
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BRD is a member of the benzodioxine family, which has been known for its pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in changes in chromatin structure and gene expression. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the activity of protein kinases, enzymes that are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral effects. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6, by modulating the immune response. Additionally, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the replication of viruses, including HIV and HCV, by targeting specific viral proteins.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to target specific enzymes and signaling pathways. However, there are also some limitations to using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, the synthesis of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide requires expertise and precision, which may limit its availability and use in some labs.
Future Directions
There are several future directions for the scientific research of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, including the identification of new targets and the development of new synthetic methods. One potential direction is the identification of new targets for N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could lead to the discovery of new therapeutic applications. Another potential direction is the development of new synthetic methods for N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which could improve the yield and purity of the compound and make it more widely available for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential applications in various fields.
Scientific Research Applications
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising results in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been identified as a potential drug candidate for the treatment of cancer, inflammation, and viral infections. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the replication of viruses, including HIV and HCV.
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJKUAKASQDVNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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